molecular formula C17H18OS2 B1327542 2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-48-8

2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1327542
CAS RN: 898754-48-8
M. Wt: 302.5 g/mol
InChI Key: DRHFJUJINAHTJH-UHFFFAOYSA-N
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Description

The compound "2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various thiophene derivatives, which are sulfur-containing heterocyclic compounds that have garnered interest due to their diverse applications in material science and pharmaceuticals. These compounds exhibit a wide range of biological activities and are also utilized in electronics such as thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, one study describes the synthesis of benzo[b]thiophene derivatives through intramolecular cyclization, aromatic nucleophilic substitution reactions, and Heck-type coupling, achieving an overall yield of about 35% in 5 steps . Another paper reports the synthesis of a thiophene derivative via Claisen-Schmidt condensation reaction . Additionally, a complex thiophene derivative was synthesized from di-2-thenoylmethane in a multi-step process . These methods highlight the versatility and complexity of synthesizing thiophene-based compounds.

Molecular Structure Analysis

The molecular structures of thiophene derivatives have been elucidated using various techniques. X-ray diffraction studies have confirmed the structures of several compounds, revealing details such as crystal system, space group, and molecular conformation . For example, one compound crystallizes in the monoclinic space group with specific angstrom measurements and exhibits both inter and intramolecular hydrogen bonds . Another study presents the crystal structure of a stannoxane derivative of 3-(2-thiophenyl)-2-propenoic acid, showing interesting intra- and inter-molecular interactions .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. Cycloaddition reactions have been used to produce benzo[c]thiophene derivatives . Electropolymerization of a thiophene monomer has been employed to create a novel low band gap polymer, indicating the potential for these compounds in electronic applications . The reactivity of thiophene derivatives towards different reagents and conditions demonstrates their chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of sulfur atoms and the heterocyclic ring system contribute to their unique properties. For example, the nonlinearity in third harmonic generation observed in one study indicates potential applications in nonlinear optics . The low band gap polymer derived from a thiophene monomer suggests its use in conductive materials . The antibacterial activity of some thiophene derivatives also points to their significance in pharmaceutical research .

Scientific Research Applications

Crystal Structure and Biological Activities

Thiophene, a core component in 2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone, is recognized for its significant role in the chemical world of heterocyclic compounds. Substituted thiophenes have demonstrated a broad spectrum of biological activities such as antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. They also have applications in material science, being used in devices like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Applications in Organic Synthesis and Chemistry

Synthesis of Thiohydroximic Acids

A metal-free nitration of the α-C-H to carbonyl in propiophenones has been accomplished, leading to the formation of thiohydroximic acids. This synthesis involves a radical-based cascade event, showcasing the chemical versatility and utility of propiophenones in complex organic syntheses (Dighe et al., 2016).

Allylic Substitution to Produce 2-(Thiomethyl)benzofurans

The 2-thiomethylbenzofuran derivatives can be efficiently synthesized through reactions between 2-methylene-2,3-dihydrobenzofuran-3-ols and thiol derivatives. This process involves either acid-catalysed or radical-promoted allylic substitutions, offering a novel and expedient route for synthesizing these derivatives (Gabriele et al., 2010).

Applications in Optoelectronics and Material Engineering

Photoalignment of Liquid Crystals

Derivatives of propiophenones have been used to promote excellent photoalignment of a bulk commercial nematic liquid crystal. The study highlighted that the photoalignment is influenced by the structure of the alignment material, notably the number and disposition of fluoro-substituents and the position of the terminal thiophene moiety. This demonstrates the potential applications of these compounds in LCDs (Hegde et al., 2013).

Synthesis of Polysubstituted Benzothiophenes

The promotion of samarium diiodide allows for the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds. This synthesis approach is pertinent for creating materials with unique properties like liquid crystalline and photochromic features (Yang et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, propiophenone, indicates that it is a combustible liquid that causes serious eye irritation . It’s recommended to avoid heat, sparks, open flames, and hot surfaces, and to wear protective gloves, clothing, and eye/face protection . It’s possible that 2’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone has similar hazards, but specific information is not available in the search results.

properties

IUPAC Name

1,3-bis(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS2/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHFJUJINAHTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644317
Record name 1,3-Bis[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone

CAS RN

898754-48-8
Record name 1-Propanone, 1,3-bis[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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